molecular formula C11H11N3O2 B11889373 N-(1-Acetyl-1H-indazol-6-yl)acetamide CAS No. 95091-98-8

N-(1-Acetyl-1H-indazol-6-yl)acetamide

Cat. No.: B11889373
CAS No.: 95091-98-8
M. Wt: 217.22 g/mol
InChI Key: XUFUTLBIDZQCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Acetyl-1H-indazol-6-yl)acetamide is a heterocyclic compound featuring an indazole core substituted with an acetyl group at the 1-position and an acetamide moiety at the 6-position.

Properties

CAS No.

95091-98-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(1-acetylindazol-6-yl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-10-4-3-9-6-12-14(8(2)16)11(9)5-10/h3-6H,1-2H3,(H,13,15)

InChI Key

XUFUTLBIDZQCRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=NN2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-1H-indazol-6-yl)acetamide typically involves the acylation of indazole derivatives. One common method includes the reaction of 1-acetyl-1H-indazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar acylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

Pharmaceutical Development

N-(1-Acetyl-1H-indazol-6-yl)acetamide has garnered attention in pharmaceutical research due to its unique structural features and biological activities. The compound's indazole structure, characterized by a bicyclic system, contributes to its interaction with various biological targets. This interaction is essential for developing new therapeutic agents, particularly in oncology and anti-inflammatory treatments.

Key Applications:

  • Cancer Therapy: The compound exhibits potential as an anti-cancer agent by targeting pathways involved in tumor growth and angiogenesis. Research indicates that derivatives of indazole compounds can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator in tumor angiogenesis .
  • Anti-inflammatory Properties: Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biological Activities

The biological activities of this compound are primarily attributed to its ability to modulate enzyme activity and receptor interactions.

Biological Mechanisms:

  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in inflammatory processes and tumor progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Modulation: By interacting with various receptors, this compound may influence signaling pathways that regulate cell survival and proliferation .

Case Studies

Several case studies have explored the efficacy of compounds related to this compound in clinical settings.

Notable Case Studies:

  • VEGFR Inhibition: A study demonstrated that indazole derivatives could inhibit VEGFR activity, leading to decreased angiogenesis in tumors. This finding supports the potential use of this compound as a lead compound for developing anti-cancer therapies .
Study FocusFindingsImplications
VEGFR InhibitionIndazole derivatives showed moderate inhibition of VEGFR with IC50 values indicating potential efficacySupports development as an anti-cancer agent
Anti-inflammatoryPreliminary results suggest significant reduction in inflammatory markersPotential for treating chronic inflammatory diseases

Research Needs:

  • Mechanistic Studies: Detailed studies are required to understand how the compound interacts at the molecular level with its targets.
  • Clinical Trials: Initiating clinical trials to assess safety and efficacy in humans will be vital for determining its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-Acetyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various signaling pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared to the following analogs (Table 1):

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(1-Acetyl-1H-indazol-6-yl)acetamide Indazole 1-Acetyl, 6-acetamide C₁₁H₁₁N₃O₂ 217.23 Dual acetyl/acetamide functionalization
2-Chloro-N-(1H-indazol-6-yl)-acetamide Indazole 6-Chloroacetamide C₉H₈ClN₃O 209.63 Chlorine substituent enhances reactivity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 2-Phenylacetamide, 6-CF₃ C₁₆H₁₂F₃N₂OS 337.34 CF₃ improves metabolic stability
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)phenyl]acetamide Tetrahydrocarbazole Carbazole core, acetamide C₁₉H₁₉N₂O 291.37 Extended aromatic system

Key Observations :

  • Indazole vs. Benzothiazole/Carbazole : The indazole core (this compound) is smaller than tetrahydrocarbazole and benzothiazole derivatives , likely resulting in faster metabolic clearance but reduced binding affinity for bulky enzyme pockets.
  • Substituent Effects : The acetyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the chloro-substituted analog (logP ~1.5) . The trifluoromethyl group in benzothiazole derivatives enhances metabolic resistance .
Physicochemical Properties
  • Solubility : Acetamide derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO). The chloro-substituted analog () may have lower aqueous solubility due to reduced polarity compared to the acetylated compound.
  • Stability : The acetyl group in the target compound is hydrolytically stable under physiological conditions, whereas the chloro substituent in 2-Chloro-N-(1H-indazol-6-yl)-acetamide may undergo nucleophilic substitution reactions .

Biological Activity

N-(1-Acetyl-1H-indazol-6-yl)acetamide is a compound characterized by its unique indazole structure, which includes an acetyl group and a ketone functional group. This structural complexity suggests a range of potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Indazole Moiety : A bicyclic structure that contributes to its biological interactions.
  • Acetyl and Ketone Functional Groups : These functionalities are known to enhance the compound's reactivity and interaction with biological targets.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructure TypeUnique Features
1H-IndazoleBasic indazole structureFound in various natural products; less complex than N-(1-Acetyl...)
AcetylindoleIndole derivative with acetyl groupLacks the additional ketone functionality
5-AminoindazoleAmino-substituted indazoleExhibits different biological activities due to amino group

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific biological targets involved in cellular processes. Notable activities include:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, modifications in the structure can lead to varying levels of efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytokine Induction : In vitro studies have demonstrated that this compound can stimulate cytokine release from immune cells. For example, compounds derived from similar structures have been shown to induce IL-6 and IL-8 production in human peripheral blood mononuclear cells (hPBMC) .
  • Inhibition of Heme Oxygenase-1 (HO-1) : Some derivatives have been evaluated for their potential as HO-1 inhibitors, which are relevant in cancer therapy due to HO-1's role in tumor progression and chemoresistance .

Study on Antimicrobial Activity

A recent study evaluated a series of indazole derivatives, including this compound, for their antimicrobial properties. The results indicated that certain modifications could enhance activity against Candida albicans while maintaining effectiveness against bacterial strains .

Cytokine Release Assay

In another study involving 225 compounds, including those related to N-(1-Acetyl...) structures, it was found that several compounds significantly increased the secretion of IL-6 and IL-8 upon stimulation with lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.